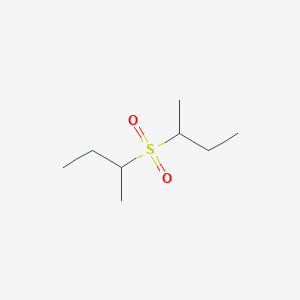
ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate is an organic compound with a unique structure that includes a cyano group, a methylamino group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with methylamine under basic conditions to form the intermediate, which is then subjected to a Knoevenagel condensation with an aldehyde to yield the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or distillation.
化学反応の分析
Types of Reactions
Ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the ester or cyano groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
科学的研究の応用
Ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism by which ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate exerts its effects involves interactions with various molecular targets. The cyano and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations that produce active metabolites, which can further interact with biological targets.
類似化合物との比較
Ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate can be compared with similar compounds such as:
Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate: This compound has a similar structure but includes a bromine and sulfonyl group, which can alter its reactivity and applications.
Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
特性
CAS番号 |
7154-54-3 |
|---|---|
分子式 |
C7H10N2O2 |
分子量 |
154.17 g/mol |
IUPAC名 |
ethyl (Z)-2-cyano-3-(methylamino)prop-2-enoate |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)6(4-8)5-9-2/h5,9H,3H2,1-2H3/b6-5- |
InChIキー |
MMTZGNBPPWAULQ-WAYWQWQTSA-N |
異性体SMILES |
CCOC(=O)/C(=C\NC)/C#N |
正規SMILES |
CCOC(=O)C(=CNC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


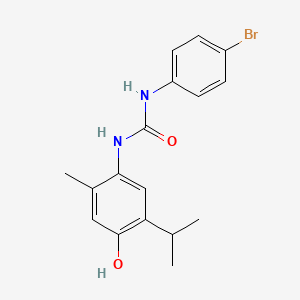

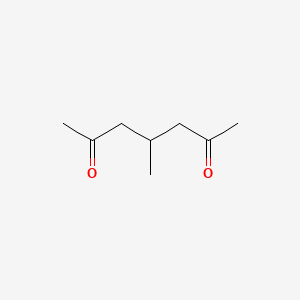
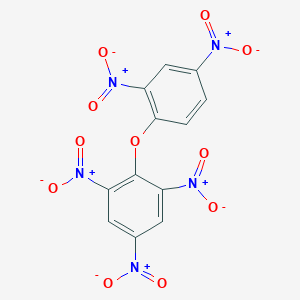

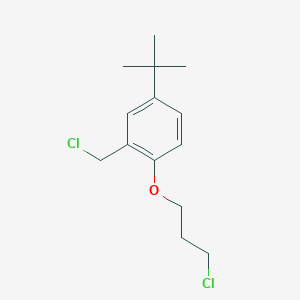
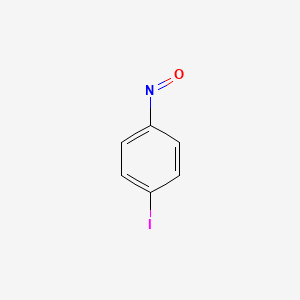

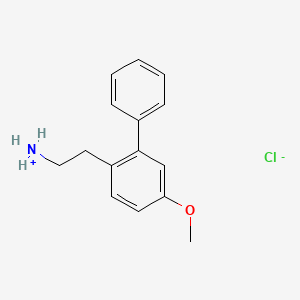


![Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate](/img/structure/B14728853.png)
